Computed Lipophilicity Shift Relative to Positional Isomer
The computed octanol-water partition coefficient (XLogP3) for 4-chloro-6-methyl-5,6,7,8-tetrahydroquinazoline is 2.6, whereas the positional isomer 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline yields an XLogP3 of 2.8 [1][2]. Both compounds share identical molecular formula, TPSA (25.8 Ų), and hydrogen bonding counts, indicating that the lipophilicity difference arises solely from the chlorine and methyl positional arrangement.
| Evidence Dimension | Computed XLogP3 (lipophilicity indicator) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline; XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -0.2 |
| Conditions | Computational prediction (PubChem XLogP3 algorithm, 2019.06.18 release) |
Why This Matters
A ΔXLogP3 of 0.2 can influence membrane permeability and solubility profiles in drug discovery; researchers selecting between positional isomers should consider this divergence when planning SAR studies or preclinical candidate optimisation.
- [1] PubChem. Compound Summary for CID 87167651, 4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline. XLogP3 value. View Source
- [2] Kuujia. 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS 83939-60-0) product page. Computed XLogP3 value. View Source
